molecular formula C10H8BrN3O2 B5523988 5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide

5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide

Cat. No.: B5523988
M. Wt: 282.09 g/mol
InChI Key: QVRJNOMRIKLRLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide typically involves the following steps:

Chemical Reactions Analysis

5-Bromo-N-(5-methyl-3-isoxazolyl)nicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, EDCI for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-N-(5-methyl-3-isoxazolyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The isoxazole ring and nicotinamide moiety are likely involved in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

5-Bromo-N-(5-methyl-3-isoxazolyl)nicotinamide can be compared with other similar compounds, such as:

  • 5-Bromo-N-(2-ethylphenyl)nicotinamide
  • 5-Bromo-N-(2-ethoxyphenyl)nicotinamide
  • 5-Bromo-N-(3-pyridinyl)nicotinamide
  • N-(5-tert-butyl-isoxazol-3-yl)-nicotinamide

These compounds share similar structural features, such as the bromine atom and nicotinamide moiety, but differ in the substituents on the isoxazole or phenyl rings. The uniqueness of this compound lies in the specific arrangement of its functional groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-6-2-9(14-16-6)13-10(15)7-3-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRJNOMRIKLRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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